![molecular formula C12H9NS B3253673 2-(Methylthio)benzo[cd]indole CAS No. 22546-91-4](/img/structure/B3253673.png)
2-(Methylthio)benzo[cd]indole
Overview
Description
2-(Methylthio)benzo[cd]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound features a benzo[cd]indole core with a methylthio substituent at the 2-position, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[cd]indole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of o-nitrostyrenes with suitable thiol reagents followed by reduction and cyclization can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)benzo[cd]indole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group in precursors can be reduced to amines, which can then undergo cyclization to form the indole core.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Properties
The indole scaffold, including derivatives like 2-(methylthio)benzo[cd]indole, has been extensively studied for its anticancer properties. Indole compounds have shown promising results in targeting various cancer types through mechanisms that often involve the inhibition of key signaling pathways.
- Mechanism of Action : Indole derivatives can disrupt microtubule formation and induce apoptosis in cancer cells. For instance, compounds derived from indoles have been found to inhibit protein tyrosine kinases, which are crucial in the signaling pathways of cancer cell proliferation and survival .
- Case Studies : Recent studies have demonstrated that specific indole derivatives exhibit significant antiproliferative activity against lung cancer cells, highlighting their potential as lead compounds for further drug development .
Antimicrobial Activity
Indole derivatives, including this compound, also exhibit antimicrobial properties. They have been shown to be effective against various bacterial strains and fungi.
- Mechanism : The antimicrobial action is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival .
- Case Studies : Research has indicated that certain indole derivatives possess fungicidal activity against resistant strains such as C. puteana and P. placenta, suggesting their utility in developing new antifungal agents .
Sensors
Recent advancements have highlighted the use of indole derivatives in sensor technology. Specifically, compounds like this compound can be utilized in the development of fluorescent sensors.
- Application : These sensors can detect nucleolar RNA in living cells, providing a non-invasive method for studying cellular processes in real-time .
Photonic Devices
Indole-based compounds are being explored for their optical properties, making them suitable candidates for photonic applications.
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzo[cd]indole involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The methylthio group can enhance its binding affinity and selectivity towards certain targets. The compound’s effects are mediated through various pathways, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound, which lacks the methylthio substituent.
2-Methylindole: Similar structure but with a methyl group instead of a methylthio group.
2-(Ethylthio)benzo[cd]indole: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
2-(Methylthio)benzo[cd]indole is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity. This substituent can enhance its solubility, stability, and binding affinity towards specific targets, making it a valuable compound in various research and industrial applications .
Biological Activity
2-(Methylthio)benzo[cd]indole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the known biological effects, mechanisms of action, and potential therapeutic applications of this compound, drawing from recent research findings and case studies.
This compound is characterized by a fused indole structure with a methylthio substituent. Its unique chemical structure contributes to its biological activity, particularly in cancer treatment and antimicrobial applications. The compound is identified by its CAS number 22546-91-4 and has been synthesized through various methods, including the use of phosphorus pentasulfide for the introduction of the methylthio group.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluating its effects on human cancer cells revealed that it induces apoptosis and inhibits cell proliferation. The compound's mechanism involves the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
A549 (Lung Cancer) | 15 | Caspase activation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that it inhibits the growth of both gram-positive and gram-negative bacteria, as well as certain fungal strains.
Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
Escherichia coli | 64 µg/mL | Bactericidal |
Candida albicans | 128 µg/mL | Fungistatic |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.
- Antioxidant Activity : The methylthio group may contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress.
Case Studies
- Cytotoxicity Study : A series of derivatives based on this compound were synthesized and tested for cytotoxicity against various cancer cell lines. Results indicated that modifications to the methylthio group significantly affected potency, with certain analogs exhibiting enhanced activity compared to the parent compound .
- Antimicrobial Efficacy : A recent study explored the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The findings suggested that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .
Properties
IUPAC Name |
2-methylsulfanylbenzo[cd]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c1-14-12-9-6-2-4-8-5-3-7-10(13-12)11(8)9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDGIKYJRJQLFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC3=C2C1=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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